Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate

PPARδ Metabolic disease Inflammation

Researchers requiring a robust, orthogonally protected piperidine scaffold face risks with unprotected analogs: off-target reactivity and re-optimization burdens. Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate (CAS 902837-26-7) eliminates these issues via its Boc-protected architecture. • PPARδ agonist core: compound 21 (EC50 = 3.6 nM) built on this scaffold. • 50-60% plaque reduction in LDLr-KO atherosclerosis models. • Orthogonal Boc protection for selective deprotection (TFA/DCM) without affecting pyrrolidine. • Validated B3LYP/6-31G(d) computational model aids spectral interpretation. • Commercial purity ≥97%; shipped ambient.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
CAS No. 902837-26-7
Cat. No. B1438395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate
CAS902837-26-7
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2
InChIInChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-6-12(7-11-16)15-8-4-5-9-15/h12H,4-11H2,1-3H3
InChIKeyKJJXFFZNVKNQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(Pyrrolidin-1-yl)piperidine-1-carboxylate: Identity & Sourcing


Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate (CAS 902837-26-7) is a piperidine-based heterocyclic building block featuring a tert-butyloxycarbonyl (Boc)-protected piperidine nitrogen and a pyrrolidine moiety at the 4-position . This N-Boc-4-(1-pyrrolidinyl)piperidine architecture provides a balance of nucleophilic reactivity and synthetic tractability, making it a versatile intermediate in medicinal chemistry campaigns . Commercial availability at standard purity of 98% from multiple suppliers supports its integration into research workflows .

1
Orthogonal Boc protection
Enables selective deprotection under mild acidic conditions
2
4-Pyrrolidinyl substitution
Supports scaffold diversification for target engagement studies
3
Research-grade purity supply
Standard high-purity lot consistency supports reproducible coupling

Risks of Using Generic Piperidine Substitutes


Direct substitution of tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate with a generic alternative—such as the unprotected amine 4-(1-pyrrolidinyl)piperidine (CAS 5004-07-9) or a structurally similar Boc-piperidine—introduces quantifiable risks to experimental reproducibility. The Boc group in 902837-26-7 confers orthogonal protection, enabling selective deprotection under mild acidic conditions (e.g., TFA/DCM) without perturbing the 4-pyrrolidinyl substituent . In contrast, the unprotected analog lacks this synthetic handle, necessitating re-optimization of coupling steps and risking off-target reactivity due to the free secondary amine [1]. Furthermore, as demonstrated in a PPARδ agonist series, the specific 4-pyrrolidinyl-piperidine core directly impacts target engagement and subtype selectivity in a manner that other 4-substituted or N-Boc variants do not recapitulate [2].

Unprotected analog

4-(1-pyrrolidinyl)piperidine lacks the Boc handle, may require coupling re-optimization and raises off-target reactivity risk.

Other N-Boc or 4-substituted

Alternative 4-substituted or N-Boc piperidines may not recapitulate the PPARδ subtype selectivity reported for the 4-pyrrolidinyl core.

Quantitative Differentiation Evidence


PPARδ Agonist Activity and Subtype Selectivity

In a head-to-head structure-activity relationship study, introduction of a pyrrolidine group at the 4-position of the central piperidine ring was found to enhance human PPARδ agonist activity and subtype selectivity compared to analogs lacking this modification [1]. This design principle led to compound 21, which incorporates the 4-(1-pyrrolidinyl)piperidine motif and exhibits an EC50 of 3.6 nM against hPPARδ, a value that underscores the functional value of the pyrrolidine substituent in achieving high potency [2].

PPARδ potency
Class-level
EC50 3.6 nM (compound 21) vs analogs lacking 4-pyrrolidinyl
Supports agonist potency assay context
Cell-based transactivation assay; selectivity enhanced but no single fold-change
PPARδ Metabolic disease Inflammation

Reductive Amination Synthetic Yield

The synthesis of tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate from N-Boc-piperidin-4-one and pyrrolidine under reductive amination conditions proceeds with a reported yield of 79% . This yield is comparable to or exceeds that of other Boc-protected piperidine derivatives synthesized under similar conditions, such as tert-butyl [4,4'-bipiperidine]-1-carboxylate (72% yield) , indicating a favorable efficiency profile for this specific transformation.

Synthetic yield
Cross-study comparable
79% vs 72% for tert-butyl [4,4'-bipiperidine]-1-carboxylate
Supports synthesis efficiency review
Reductive amination with NaBH4, AcOH, NaOAc in THF
Medicinal chemistry Process chemistry Building block synthesis

Orthogonal Boc Protection

The tert-butyloxycarbonyl (Boc) group in tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free piperidine nitrogen while leaving the pyrrolidine ring intact . In contrast, the unprotected 4-(1-pyrrolidinyl)piperidine (CAS 5004-07-9) lacks this orthogonal handle, requiring alternative protection strategies that may be incompatible with downstream functional group tolerances [1].

Orthogonal protection
Class-level
Boc removable with TFA/DCM; pyrrolidine intact vs unprotected amine
Enables orthogonal deprotection strategies
Standard Boc deprotection conditions
Protecting group chemistry Orthogonal synthesis Peptide coupling

Commercial Purity Specification

tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate is routinely offered at 98% purity by major research chemical suppliers, with analytical documentation (NMR, HPLC, GC) provided on a per-batch basis . This level of purity consistency is comparable to other widely used Boc-piperidine building blocks, such as N-Boc-4-piperidinemethanol (97%) , ensuring that material quality does not introduce variability into downstream assays or synthetic steps.

Purity specification
Cross-study comparable
98% vs 97% for N-Boc-4-piperidinemethanol
Supports batch consistency for SAR
Per-batch COA with NMR, HPLC, GC
Quality control Procurement Reproducibility

Conformational and Vibrational Fingerprint

A comprehensive theoretical and experimental vibrational spectroscopic study of 4-(1-pyrrolidinyl)piperidine (the core amine) at the B3LYP/6-31G(d) level yielded optimized bond lengths, bond angles, and normal mode frequencies that serve as a computational fingerprint for the scaffold [1]. While this study was performed on the unprotected amine, the Boc-protected derivative is expected to exhibit similar piperidine ring vibrational signatures, enabling more accurate spectral interpretation and conformational analysis for researchers working with this building block.

Computational fingerprint
Supporting evidence
B3LYP/6-31G(d) optimized geometry and frequencies agree with FT-IR/Raman
Supports spectral interpretation
Performed on unprotected amine; Boc derivative expected to retain ring signatures
Computational chemistry Spectroscopy Conformational analysis

In Vivo Anti-Atherosclerotic Efficacy

In an LDL receptor-knockout mouse model of atherosclerosis, oral administration of the PPARδ agonist 21—which incorporates the 4-(1-pyrrolidinyl)piperidine core—suppressed atherosclerotic plaque progression by 50–60%, accompanied by a reduction in serum monocyte chemoattractant protein-1 (MCP-1) levels [1]. This in vivo efficacy benchmark distinguishes compounds containing this scaffold from other PPARδ agonists that may show in vitro activity but fail to translate to meaningful disease modification.

In vivo plaque model
Class-level
50–60% plaque reduction vs vehicle (LDLr-KO mouse, oral dosing)
Supports model-response endpoint context
Reported for PPARδ agonist 21 containing the core scaffold
Cardiovascular disease Atherosclerosis In vivo pharmacology

Application Scenarios


PPARδ Agonist Discovery and Lead Optimization

This compound serves as a key intermediate for constructing PPARδ agonists, as evidenced by compound 21 (EC50 = 3.6 nM) which incorporates the 4-(1-pyrrolidinyl)piperidine core [1]. Researchers can leverage this scaffold to explore structure-activity relationships and optimize subtype selectivity for metabolic and inflammatory disease targets.

Multi-Step Synthesis of Protected Piperidine Intermediates

The Boc group provides orthogonal protection, enabling selective deprotection under acidic conditions without affecting the pyrrolidine moiety [1]. This allows chemists to install diverse functional groups on the piperidine nitrogen in a controlled manner, streamlining the synthesis of complex molecules .

Cardiovascular Disease Model Pharmacology

Compounds derived from this building block have demonstrated robust in vivo efficacy in atherosclerosis models, with 50–60% plaque reduction observed in LDLr-KO mice [1]. This evidence supports the use of 902837-26-7 in early-stage cardiovascular drug discovery programs targeting lipid metabolism and inflammation.

Spectroscopic and Conformational Studies of Piperidine Derivatives

The validated computational model (B3LYP/6-31G(d)) for the 4-(1-pyrrolidinyl)piperidine core provides a reliable reference for interpreting experimental FT-IR and Raman spectra of this compound and its analogs [1]. This accelerates structural elucidation and conformational analysis in both academic and industrial research settings.

Application
Selection Property
Validation Focus
PPARδ agonist lead optimization
4-(1-pyrrolidinyl)piperidine scaffold
PPARδ subtype selectivity review
Multi-step protected piperidine synthesis
Boc orthogonal protection
Deprotection compatibility and coupling efficiency
Cardiovascular disease model studies
In vivo plaque model context
Atherosclerosis endpoint monitoring
Spectroscopic characterization of piperidine derivatives
Computational vibrational model
Spectral assignment and conformational analysis

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